2-{[2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide
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Description
2-{[2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H20FN5O3S and its molecular weight is 417.46. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis Applications
One significant application of compounds similar to 2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide is in radiosynthesis. For example, [18F]PBR111, a closely related compound, has been synthesized for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This compound and its derivatives, such as DPA-714, have been designed with a fluorine atom, enabling labeling with fluorine-18 for in vivo imaging. The synthesis of these compounds involves a simple one-step process and has been successfully automated for PET imaging applications (Dollé et al., 2008).
Molecular Structure and Interaction Analysis
Compounds like 2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide have been analyzed for their molecular structure and interactions. A study investigated a similar molecule for quantum chemical insights, including molecular structure and hydrogen-bonded interactions. Such analyses are crucial for understanding the pharmacokinetic properties of these molecules, including their drug likeness and potential as antiviral agents (Mary et al., 2020).
Synthesis and Biological Evaluation
Another application area is the synthesis and biological evaluation of compounds similar to the one for targeting specific receptors. For instance, the synthesis of [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines, closely related to the compound , has been carried out for studying peripheral benzodiazepine receptors. These compounds have shown high in vitro affinity and selectivity, making them potential candidates for evaluating neurodegenerative disorders (Fookes et al., 2008).
Antifolate Inhibitors
Compounds structurally similar to 2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide have been synthesized as potential inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. These compounds have been studied for their potential as antitumor and antibacterial agents, showing promising inhibitory activities (Gangjee et al., 1996).
Properties
IUPAC Name |
2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S/c1-10(2)21-13(26)9-29-17-14-16(24(3)19(28)25(4)18(14)27)22-15(23-17)11-6-5-7-12(20)8-11/h5-8,10H,9H2,1-4H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPRFBLYLFITTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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